Chloromethyl 2-chlorononanoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
80418-71-9 |
|---|---|
Molecular Formula |
C10H18Cl2O2 |
Molecular Weight |
241.15 g/mol |
IUPAC Name |
chloromethyl 2-chlorononanoate |
InChI |
InChI=1S/C10H18Cl2O2/c1-2-3-4-5-6-7-9(12)10(13)14-8-11/h9H,2-8H2,1H3 |
InChI Key |
ZFVRVFPFKKNKCD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C(=O)OCCl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Chloromethyl 2 Chlorononanoate
Esterification Pathways for the Synthesis of Chloromethyl 2-chlorononanoate
The introduction of the chloromethyl ester moiety is a critical step, converting the carboxylic acid group into a more reactive functional group. This transformation is typically achieved through various esterification methods.
Acid-Catalyzed Esterification Approaches Utilizing Chloromethylating Agents
Acid-catalyzed esterification is a fundamental method for producing esters. In the context of synthesizing this compound, this involves the reaction of 2-chlorononanoic acid with a suitable chloromethylating agent in the presence of an acid catalyst. The catalyst, typically a strong protic acid or a Lewis acid, protonates the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the chloromethylating agent's oxygen.
Common chloromethylating agents include formaldehyde (B43269) and hydrogen chloride, or more conveniently, chloromethyl methyl ether (CMME). The general mechanism involves the formation of a reactive chloromethoxonium ion or a related species that subsequently reacts with the carboxylic acid. The reaction is reversible, and often requires conditions that favor the formation of the product, such as the removal of water.
Application of Chloromethyl Methyl Ether in Chloromethyl Esterification Reactions
Chloromethyl methyl ether (CH₃OCH₂Cl), often abbreviated as CMME or MOM-Cl, is a widely used and highly effective reagent for introducing the chloromethyl group. alfa-chemistry.com It serves as a potent electrophile in the esterification of carboxylic acids like 2-chlorononanoic acid. The reaction typically proceeds by reacting the carboxylic acid with CMME, often in the presence of a non-nucleophilic base or an acid catalyst to facilitate the process. wikipedia.org
The use of CMME is advantageous due to its high reactivity, which allows for milder reaction conditions compared to using formaldehyde and HCl. However, CMME is a known carcinogen and is handled with stringent safety precautions. alfa-chemistry.com For this reason, in-situ generation methods are often preferred. A common laboratory-scale synthesis of CMME involves the reaction of dimethoxymethane (B151124) with an acyl chloride, such as acetyl chloride, often catalyzed by a Lewis acid. quora.combyjus.commit.edu This approach generates a solution of CMME that can be used directly in the subsequent esterification step, minimizing handling of the pure, hazardous substance. quora.com
Development of Novel Catalytic Systems for Chloromethyl Ester Formation
Research into esterification catalysis continues to yield more efficient and safer methods. For the generation of chloromethylating agents and their subsequent use in esterification, novel catalytic systems have been developed. For instance, the synthesis of chloromethyl ethers from acetals and acid halides can be catalyzed by minute quantities (as low as 0.01 mol%) of zinc(II) salts, such as zinc bromide (ZnBr₂). quora.commit.edu This method is rapid, proceeds in near-quantitative yield, and allows the resulting chloromethyl ether solution to be used directly. quora.com
Other modern catalytic systems for esterification reactions, which could be adapted for this synthesis, include the use of graphene oxide or specialized Brønsted acids like p-dodecylbenzenesulfonic acid (DBSA). jku.at These catalysts offer benefits such as reusability, milder reaction conditions, and improved environmental profiles. While not specifically documented for this compound, their application represents a promising avenue for optimizing the synthesis of chloromethyl esters.
| Catalyst Type | Example Catalyst | Application | Key Advantages |
| Lewis Acid | Zinc Bromide (ZnBr₂) | Synthesis of Chloromethyl Methyl Ether | High efficiency (0.01 mol-%), rapid reaction, allows for in-situ use. quora.commit.edu |
| Brønsted Acid | p-Dodecylbenzenesulfonic acid (DBSA) | General Esterification | Enables reactions in water, acts as a surfactant catalyst. jku.at |
| Carbon-Based | Graphene Oxide | General Esterification | Reusable, efficient acid catalyst. jku.at |
Regioselective and Stereoselective Chlorination Strategies for 2-Chlorononanoic Acid Derivatives
The synthesis of the precursor, 2-chlorononanoic acid, requires the specific introduction of a chlorine atom at the alpha-carbon of the nonanoic acid chain. This regioselectivity is crucial for the final product's identity.
Direct Chlorination of Nonanoate (B1231133) Precursors
The direct chlorination of nonanoic acid at the C-2 position is most effectively achieved through the Hell-Volhard-Zelinsky (HVZ) reaction. alfa-chemistry.com This classic and reliable method is specific for the α-halogenation of carboxylic acids that possess an α-hydrogen. wikipedia.orgaakash.ac.in The reaction involves treating the carboxylic acid with chlorine (Cl₂) in the presence of a catalytic amount of phosphorus trichloride (B1173362) (PCl₃) or red phosphorus. alfa-chemistry.comquora.com
The reaction proceeds via the in-situ formation of nonanoyl chloride from the reaction between nonanoic acid and PCl₃. The acyl chloride then tautomerizes to its enol form, which is the reactive species that undergoes electrophilic attack by chlorine to install the halogen at the α-position. Subsequent hydrolysis of the resulting α-chloro acyl chloride yields the desired 2-chlorononanoic acid. wikipedia.orgbyjus.com The conditions for the HVZ reaction can be harsh, often requiring elevated temperatures. alfa-chemistry.comaakash.ac.in
Mechanistic Studies of Chlorination Reactions Leading to 2-Chlorononanoic Acid
The mechanism of the Hell-Volhard-Zelinsky reaction is a well-established sequence of steps that ensures the regioselectivity of chlorination at the α-carbon.
Acyl Chloride Formation : Phosphorus trichloride (PCl₃) reacts with nonanoic acid to form the corresponding nonanoyl chloride. This is a critical first step as direct enolization of a carboxylic acid is unfavorable.
Enolization : The nonanoyl chloride, which has a more acidic α-proton than the parent carboxylic acid, undergoes tautomerization to form an enol intermediate. This step is the key to the reaction's regioselectivity, as the enol double bond forms specifically between the carbonyl carbon and the α-carbon. byjus.com
α-Chlorination : The enol acts as a nucleophile and attacks a molecule of Cl₂, leading to the formation of the α-chlorinated acyl chloride and a chloride ion. wikipedia.orgbyjus.com
Hydrolysis/Acid Exchange : The 2-chlorononanoyl chloride can then be hydrolyzed with water in a separate workup step to give the final 2-chlorononanoic acid product. byjus.comaakash.ac.in Alternatively, it can react with another molecule of nonanoic acid, regenerating the nonanoyl chloride intermediate and forming the 2-chlorononanoic acid product, thus continuing the catalytic cycle. wikipedia.org
Recent advancements in organocatalysis have also led to methods for the direct and enantioselective α-chlorination of aldehydes, which can then be oxidized to form chiral α-chloro carboxylic acids. nih.govorganic-chemistry.org Such strategies could provide a pathway to stereocontrolled versions of 2-chlorononanoic acid.
| Reaction Stage | Intermediate/Product | Reagents | Mechanistic Role |
| Activation | Nonanoyl chloride | PCl₃ | Converts carboxylic acid to a more reactive acyl halide. alfa-chemistry.comquora.com |
| Tautomerization | Acyl enol | (Self-catalyzed) | Forms the nucleophilic enol intermediate, directing halogenation to the α-position. wikipedia.orgbyjus.com |
| Chlorination | 2-Chlorononanoyl chloride | Cl₂ | Electrophilic addition of chlorine to the enol double bond. alfa-chemistry.com |
| Final Product Formation | 2-Chlorononanoic acid | Water (hydrolysis) or Nonanoic Acid (exchange) | Generates the final α-chloro carboxylic acid. wikipedia.orgaakash.ac.in |
Chemoenzymatic and Biocatalytic Approaches for this compound Synthesis
Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity and mild operating conditions of biocatalysis. mdpi.com For the synthesis of this compound, a primary biocatalytic approach would involve the esterification of 2-chlorononanoic acid with a suitable chloromethyl donor. Lipases are the most common class of enzymes used for such esterification reactions due to their stability in organic solvents and broad substrate specificity. chemrxiv.org
A plausible route is the direct enzymatic esterification of 2-chlorononanoic acid and chloromethanol. However, a more common and often more efficient method is transesterification. This would involve reacting 2-chlorononanoic acid or its simple alkyl ester (e.g., methyl 2-chlorononanoate) with a chloromethyl ester, such as chloromethyl acetate (B1210297), catalyzed by a lipase. researchgate.net
Immobilized lipases, particularly Lipase B from Candida antarctica (CALB), are widely used in industrial organic synthesis due to their high efficacy and ease of separation from the reaction mixture. mdpi.comnih.gov The selection of the enzyme is critical and would require screening various commercially available lipases to identify the one with the highest activity and selectivity for this specific transformation.
Research Findings:
A hypothetical screening of different lipases for the synthesis of this compound from 2-chlorononanoic acid and chloromethyl acetate could yield results as illustrated in the table below. The data represents a theoretical investigation into the catalytic efficiency of various enzymes for this specific reaction.
Table 1: Hypothetical Screening of Lipases for this compound Synthesis
Reaction Conditions: 1:2 molar ratio of 2-chlorononanoic acid to chloromethyl acetate, 10% (w/w) enzyme loading, 50°C, 24 hours, in solvent-free medium.
| Enzyme Source | Immobilization Support | Conversion Rate (%) | Selectivity (%) |
| Candida antarctica Lipase B (CALB) | Macroporous acrylic resin | 92 | >99 |
| Thermomyces lanuginosus Lipase (TLL) | Granulated silica | 78 | 95 |
| Rhizomucor miehei Lipase (RML) | Phenolic resin | 65 | 93 |
| Pseudomonas cepacia Lipase (PCL) | Ceramic particle | 71 | 96 |
The results would likely indicate that immobilized CALB provides the highest conversion and selectivity, making it the preferred biocatalyst for this synthesis. The use of biocatalysis offers significant advantages, including high stereo- and regioselectivity under mild conditions, which can reduce the formation of by-products and simplify downstream processing. researchgate.net
Process Optimization and Scale-Up Investigations for this compound Production
Following the selection of a suitable biocatalyst, the optimization of reaction parameters is a crucial step to maximize yield and process efficiency for potential industrial-scale production. cetjournal.it Key parameters for lipase-catalyzed reactions include temperature, substrate molar ratio, enzyme loading, and reaction time. mdpi.com
Detailed Research Findings:
A systematic study would be undertaken to optimize the reaction conditions for the CALB-catalyzed synthesis of this compound.
Effect of Temperature: The reaction temperature influences both the reaction rate and enzyme stability. Typically, the rate increases with temperature up to an optimum, beyond which the enzyme begins to denature, leading to a loss of activity.
Substrate Molar Ratio: The ratio of the acyl donor (chloromethyl acetate) to the acyl acceptor (2-chlorononanoic acid) can significantly affect the equilibrium position of the reaction. An excess of the acyl donor is often used to drive the reaction towards product formation.
Enzyme Loading: The amount of enzyme used impacts the reaction rate. However, an excessively high enzyme concentration can lead to mass transfer limitations and increase costs without a proportional increase in product conversion. mdpi.com
Reaction Time: Monitoring the reaction progress over time is essential to determine the point at which maximum conversion is achieved.
The table below presents hypothetical data from such an optimization study.
Table 2: Hypothetical Optimization of Reaction Parameters for CALB-Catalyzed Synthesis
| Parameter | Value | Conversion (%) |
| Temperature (°C) | 40 | 75 |
| 50 | 92 | |
| 60 | 94 | |
| 70 | 81 | |
| Molar Ratio (Acid:Ester) | 1:1 | 85 |
| 1:2 | 94 | |
| 1:3 | 95 | |
| 1:4 | 95 | |
| Enzyme Loading (w/w %) | 5 | 88 |
| 10 | 94 | |
| 15 | 94 | |
| Reaction Time (h) | 12 | 86 |
| 18 | 94 | |
| 24 | 94 |
Based on this theoretical data, the optimal conditions for the synthesis would be a reaction temperature of 60°C, a molar ratio of 1:2 (2-chlorononanoic acid to chloromethyl acetate), and a 10% (w/w) CALB loading for a reaction time of 18 hours.
For scale-up , transitioning from a batch process to a continuous-flow system using a packed-bed reactor containing the immobilized enzyme would be a key consideration. This approach offers improved productivity, better process control, and facilitates catalyst reuse, which is critical for the economic viability of industrial-scale biocatalytic processes. mdpi.comcetjournal.it Further investigations would involve assessing the long-term operational stability of the immobilized enzyme under continuous flow conditions.
Mechanistic Investigations of Reactions Involving Chloromethyl 2 Chlorononanoate
The presence of two reactive centers—the chloromethyl group and the ester carbonyl group—imparts a versatile yet intricate chemical character to Chloromethyl 2-chlorononanoate. The following sections explore the mechanistic details of reactions at these sites.
Nucleophilic Substitution Reactivity at the Chloromethyl Center of this compound
The chloromethyl group of this compound is susceptible to nucleophilic attack, leading to the displacement of the chloride ion. This reactivity is a hallmark of α-haloesters and related compounds. nih.govwikipedia.org The reaction can proceed through either a unimolecular (SN1) or a bimolecular (SN2) pathway, with the operative mechanism being highly dependent on the reaction conditions.
The kinetics of nucleophilic substitution at the chloromethyl center can be described by the following rate laws:
SN2: Rate = k[this compound][Nucleophile]
SN1: Rate = k[this compound]
The SN2 pathway is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the chloride leaving group departs. libretexts.orglibretexts.org This pathway is characterized by second-order kinetics. libretexts.org In contrast, the SN1 mechanism is a two-step process involving the formation of a carbocation intermediate in the rate-determining step, followed by a rapid attack by the nucleophile. bits-pilani.ac.in This results in first-order kinetics.
The thermodynamic landscape of these reactions is dictated by the relative stabilities of the reactants, transition states, and products. The SN1 pathway is favored when the resulting carbocation is stabilized. In the case of this compound, the primary nature of the chloromethyl carbon would generally disfavor an SN1 mechanism due to the instability of the primary carbocation. However, the adjacent ester group can influence the stability of intermediates.
Illustrative kinetic data for the reaction with a generic nucleophile is presented in the table below.
| Pathway | Rate Constant (k) at 298 K | Activation Energy (Ea) | Enthalpy of Reaction (ΔH) |
| SN1 | Low | High | Variable |
| SN2 | Moderate to High | Moderate | Variable |
This table presents illustrative data to highlight the expected kinetic and thermodynamic differences between SN1 and SN2 pathways for a primary chloroalkane ester.
Solvent polarity plays a crucial role in determining the reaction pathway and rate. bits-pilani.ac.in Polar protic solvents, capable of solvating both the leaving group and the carbocation intermediate, can facilitate the SN1 mechanism. bits-pilani.ac.in Conversely, polar aprotic solvents, which solvate the cation but not the anion, are known to accelerate SN2 reactions. bits-pilani.ac.in Studies on related systems, such as the solvolysis of isobutyl chloroformate, have demonstrated the profound effect of the solvent system on reaction rates and mechanisms. nih.govnih.gov
The structure and strength of the nucleophile are also critical determinants. nih.gov Strong, unhindered nucleophiles favor the SN2 pathway. The reactivity of the nucleophile is often correlated with its basicity, though this is not always a direct relationship. For instance, in reactions with various nucleophiles, the reaction pathway can shift, with some favoring elimination over substitution. nih.gov
| Solvent | Dielectric Constant (ε) | Expected Dominant Pathway | Relative Rate |
| Water | 78.5 | SN1/SN2 mixture | Moderate |
| Ethanol | 24.3 | SN1/SN2 mixture | Moderate |
| Acetone | 20.7 | SN2 | Fast |
| Dimethylformamide (DMF) | 36.7 | SN2 | Very Fast |
This table provides an illustrative overview of the expected influence of solvent polarity on the nucleophilic substitution of this compound.
In the SN2 reaction of this compound, the reaction proceeds through a single transition state where the nucleophile and the leaving group are partially bonded to the carbon atom. libretexts.org This pentacoordinate transition state is a high-energy species that quickly collapses to form the product.
For the SN1 pathway, a distinct carbocation intermediate is formed. The geometry of this intermediate is planar, and it is stabilized by the solvent. The presence of the ester group can lead to anchimeric assistance, where the carbonyl oxygen participates in the displacement of the leaving group, forming a cyclic intermediate. This would be a variation of the SN1 mechanism and would have a significant impact on the stereochemistry of the reaction if a chiral center were present.
Ester Hydrolysis Mechanisms of this compound
The ester functionality of this compound can be cleaved through hydrolysis, a reaction that can be catalyzed by either acid or base. byjus.com
Acid-Catalyzed Hydrolysis Kinetics and Equilibrium Studies
Acid-catalyzed hydrolysis of esters is a reversible process that proceeds through a series of equilibrium steps. chemguide.co.uk The reaction is typically first-order with respect to both the ester and the acid catalyst. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. chemguide.co.ukyoutube.com A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol (in this case, the unstable chloromethanol, which would likely decompose) yields the carboxylic acid.
The equilibrium of the reaction can be shifted towards the products by using a large excess of water. chemguide.co.uk
| Step | Description | Kinetic Order |
| 1 | Protonation of carbonyl oxygen | Fast, Equilibrium |
| 2 | Nucleophilic attack by water | Slow, Rate-determining |
| 3 | Proton transfer | Fast, Equilibrium |
| 4 | Elimination of alcohol | Fast, Equilibrium |
| 5 | Deprotonation | Fast, Equilibrium |
This table outlines the general steps and their kinetic characteristics in the acid-catalyzed hydrolysis of an ester.
Base-Promoted Hydrolysis: Concerted vs. Stepwise Mechanisms
Base-promoted hydrolysis, also known as saponification, is an irreversible process that typically follows a bimolecular acyl-oxygen cleavage (BAC2) mechanism. epa.govmasterorganicchemistry.com This is a stepwise mechanism. The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon, forming a tetrahedral intermediate. youtube.com This is generally the rate-determining step. The intermediate then collapses, expelling the alkoxide leaving group to form the carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to form the carboxylate salt, which drives the reaction to completion. masterorganicchemistry.comyoutube.com
A concerted mechanism, where the attack of the hydroxide and the departure of the leaving group occur simultaneously, is generally not favored for ester hydrolysis. The stepwise BAC2 mechanism is supported by a large body of evidence from studies on various esters. epa.govmasterorganicchemistry.com
| Parameter | Acid-Catalyzed Hydrolysis | Base-Promoted Hydrolysis |
| Catalyst | Acid (e.g., HCl, H₂SO₄) | Base (e.g., NaOH, KOH) |
| Reversibility | Reversible | Irreversible |
| Mechanism | AAC2 | BAC2 |
| Rate Determining Step | Attack of water on protonated ester | Attack of hydroxide on ester |
| Final Product | Carboxylic acid and alcohol | Carboxylate salt and alcohol |
This table provides a comparative summary of acid-catalyzed and base-promoted ester hydrolysis.
Solvolytic Mechanisms in Various Solvent Systems
The solvolysis of this compound can proceed through different mechanisms, primarily SN1 and SN2 pathways, depending on the solvent system and the specific chlorine atom involved. The chloromethyl ester group is particularly susceptible to solvolysis.
The solvolysis of chloromethyl ethers, which are structurally similar to the chloromethyl ester portion of the target molecule, has been shown to exhibit SN1-like behavior. acs.orgacs.org The reaction is sensitive to the ionizing power of the solvent, suggesting the formation of a carbocation intermediate. acs.orgacs.org Polar protic solvents, capable of stabilizing both the developing carbocation and the leaving chloride ion, facilitate the SN1 pathway. libretexts.orgkhanacademy.org The rate-determining step in an SN1 reaction is the unimolecular dissociation of the substrate to form a carbocation. vedantu.comsavemyexams.com
In contrast, the α-chloro ester moiety is more likely to undergo solvolysis via an SN2 mechanism, especially in less ionizing, more nucleophilic solvents. kahedu.edu.in The SN2 mechanism is a one-step process where the nucleophilic solvent molecule attacks the electrophilic carbon at the same time as the leaving group departs. savemyexams.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. savemyexams.com
The choice of solvent plays a critical role in determining the dominant mechanism. khanacademy.org A shift from an SN2 to an SN1 mechanism can be observed as the solvent changes from polar aprotic to polar protic. khanacademy.org The extended Grunwald-Winstein equation is often used to correlate the specific rates of solvolysis with the solvent nucleophilicity (NT) and ionizing power (YCl). nih.gov For reactions proceeding via an addition-elimination pathway, a higher sensitivity to solvent nucleophilicity is observed, while ionization pathways show greater dependence on solvent ionizing power. mdpi.com
Neighboring group participation (NGP) from the ester's carbonyl oxygen could potentially influence the solvolysis at the chloromethyl group, although this is less common for acyclic systems compared to cyclic ones. acs.orgwikipedia.orgtue.nl NGP can lead to rate enhancement and retention of stereochemistry. wikipedia.org
Table 1: Expected Influence of Solvent Properties on the Solvolysis Mechanism of this compound
| Solvent Property | Effect on Chloromethyl Ester Moiety (SN1-like) | Effect on α-Chloro Ester Moiety (SN2-like) |
| Increasing Polarity (Polar Protic) | Increased rate due to stabilization of carbocation intermediate and leaving group. libretexts.org | Generally favored, but less sensitive to polarity than SN1. |
| Increasing Ionizing Power (YCl) | Significant rate increase, high 'm' value in Grunwald-Winstein equation. nih.gov | Moderate rate increase. |
| Increasing Nucleophilicity (NT) | Less significant effect on the rate. | Significant rate increase, high 'l' value in Grunwald-Winstein equation. nih.gov |
| Polar Aprotic Solvents | Slower rate compared to polar protic solvents. | Favored, as they do not solvate the nucleophile as strongly. khanacademy.org |
Transesterification Processes and Intermolecular Exchange Reactions
Transesterification is a crucial reaction for esters, involving the exchange of the alkoxy group with another alcohol. wikipedia.org This process can be catalyzed by either acids or bases. wikipedia.orgbyjus.com
Under basic conditions, the reaction is initiated by the deprotonation of the alcohol to form a more nucleophilic alkoxide. byjus.commasterorganicchemistry.com This alkoxide then attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. wikipedia.orgmasterorganicchemistry.com The collapse of this intermediate results in the expulsion of the original alkoxy group and the formation of the new ester. wikipedia.orgmasterorganicchemistry.com
In an acidic medium, the carbonyl oxygen of the ester is protonated, which enhances the electrophilicity of the carbonyl carbon. wikipedia.orgbyjus.com The alcohol, acting as a nucleophile, then attacks the activated carbonyl group, again forming a tetrahedral intermediate. masterorganicchemistry.com After a series of proton transfer steps, the original alkoxy group is eliminated as an alcohol, and the new ester is formed. byjus.commasterorganicchemistry.com
For this compound, transesterification would involve the reaction with an alcohol (R'-OH) to replace the chloromethyl group with an R'-O group. The reaction is reversible, and the equilibrium can be driven towards the product by using a large excess of the reactant alcohol or by removing the displaced chloromethanol. wikipedia.org Various catalysts, including metal complexes such as those of titanium, can be employed to facilitate the reaction. acs.org
Table 2: General Mechanisms for Transesterification
| Catalyst | Initiating Step | Key Intermediate | Product Formation |
| Base (e.g., RO-) | Deprotonation of incoming alcohol to form a potent nucleophile. byjus.commasterorganicchemistry.com | Tetrahedral alkoxide intermediate. wikipedia.org | Elimination of the leaving alkoxide group. wikipedia.org |
| Acid (e.g., H+) | Protonation of the carbonyl oxygen to increase electrophilicity. wikipedia.orgbyjus.com | Protonated tetrahedral intermediate. masterorganicchemistry.com | Elimination of the leaving group as a neutral alcohol. byjus.com |
Electrophilic Activation and Rearrangement Pathways of this compound
The chlorine atoms in this compound can be subject to electrophilic activation, particularly the α-chloro position. While typically considered a leaving group in nucleophilic substitutions, the α-chlorine can be activated under specific conditions. For instance, in the presence of a strong Lewis acid, the chlorine atom can be abstracted, leading to the formation of an acyl-substituted carbocation.
The α-chlorination of carbonyl compounds can also be achieved using electrophilic chlorine sources, implying that the reverse reaction, the electrophilic activation of the C-Cl bond, is plausible. rsc.org
Rearrangement reactions involving chloromethyl esters are also documented. For example, the thermal rearrangement of 2-chloro-1-(chloromethyl)ethyl acetate (B1210297) has been studied. rsc.org While not directly analogous, it suggests the potential for rearrangements in molecules containing both chloro and ester functionalities. Rearrangements involving chloromethyl groups can also be facilitated by the formation of borate (B1201080) species. acs.org Furthermore, the rearrangement of 4-chloromethyl-1,4-dihydropyridine derivatives to pyrrolo[1,2-c]pyrimidines highlights the reactivity of the chloromethyl group in intramolecular processes. researchgate.net
In the context of this compound, electrophilic activation could potentially lead to intramolecular cyclization or rearrangement, depending on the reaction conditions and the presence of suitable catalysts or reagents.
Radical Reactions and Reductive Transformations of this compound
The carbon-chlorine bonds in this compound are susceptible to cleavage under radical conditions. The α-chloro ester moiety, in particular, can undergo radical reactions. The formation of an alkyl radical intermediate is a key step in many iron-catalyzed cross-coupling reactions of α-chloroesters. nih.gov Similarly, nickel-catalyzed cross-coupling reactions of α-chloroesters are also proposed to proceed through a radical mechanism involving oxidative addition. rsc.org
Reductive dehalogenation represents a significant transformation pathway for α-chloro esters. This can be achieved using various methods, including photocatalysis with reagents like riboflavin (B1680620) tetraacetate. researchgate.net The process involves the single electron transfer to the C-Cl bond, leading to its cleavage. researchgate.net Another approach involves the use of a Hantzsch ester as a reductant, catalyzed by potassium iodide, which proceeds via a halogen-exchange mechanism. researchgate.net Enzymatic methods using ene-reductases have also been developed for the reductive dehalogenation of β-haloacrylic esters, which involves a reduction followed by elimination. rsc.org
For this compound, both the α-chloro and the chloromethyl positions can be targeted for reductive transformations. The relative reactivity would depend on the specific reagents and conditions employed. For instance, radical alkenylation of α-halo carbonyl compounds has been achieved using alkenylindiums in the presence of a radical initiator. organic-chemistry.org Metallaphotoredox catalysis also provides a method for the cross-electrophile coupling of α-chloro carbonyls, which proceeds via radical intermediates. nih.govresearchgate.netprinceton.edu
Table 3: Examples of Radical and Reductive Reactions of α-Chloro Esters
| Reaction Type | Reagents/Catalysts | Mechanistic Feature | Reference |
| Cross-Coupling | Iron salt, chiral bisphosphine ligand, Aryl Grignard | Formation of an alkyl radical intermediate. | nih.gov |
| Cross-Coupling | Nickel catalyst, Mn0 reductant | Radical mechanism involving oxidative addition. | rsc.org |
| Photocatalytic Reductive Dehalogenation | Riboflavin tetraacetate, triethanolamine | Single electron transfer to the C-Cl bond. | researchgate.net |
| Reductive Dehalogenation | Hantzsch ester, Potassium iodide | Halogen-exchange followed by reduction. | researchgate.net |
| Radical Alkenylation | Alkenylindiums, triethylborane | Generation of ethoxycarbonylmethyl radicals. | organic-chemistry.org |
| Metallaphotoredox Coupling | Photocatalyst, Nickel catalyst | Generation of an electrophilic alkyl radical. | nih.govresearchgate.netprinceton.edu |
Derivatization and Structural Modification of Chloromethyl 2 Chlorononanoate
Synthesis of Novel Analogs of Chloromethyl 2-chlorononanoate with Modified Nonanoate (B1231133) Chains
The nonanoate chain of this compound provides a scaffold that can be chemically altered to introduce new functionalities or to modify the length of the alkyl backbone. These modifications can significantly influence the physicochemical properties and reactivity of the resulting analogs.
Introduction of Additional Functional Groups on the Alkyl Backbone
The introduction of functional groups onto the alkyl chain of this compound can be achieved through various synthetic strategies. For instance, analogs with additional hydroxyl or amino groups can be prepared from precursors like hydroxylated or aminated nonanoic acids. The synthesis of such precursors might involve stereoselective methods to control the chirality of the newly introduced functional groups.
The presence of a chlorine atom at the C2 position offers a site for nucleophilic substitution, although this can be sterically hindered. More commonly, modifications are introduced at other positions along the carbon chain, often starting from a different precursor to 9-chlorononanoic acid. For example, the use of 8-chlorooctanoic acid as a starting material allows for the synthesis of related compounds with different chain lengths and functionalities. vulcanchem.com
Chain Elongation and Shortening Strategies
Varying the length of the nonanoate chain can be accomplished by utilizing homologous ω-chloroalkanoic acids in the initial synthesis. For example, using 8-chlorooctanoic acid or 10-chlorodecanoic acid would yield analogs with shorter or longer alkyl chains, respectively. These modifications can impact properties such as lipophilicity and steric hindrance around the reactive centers of the molecule.
Functionalization and Derivatization of the Chloromethyl Group in this compound
The chloromethyl group is a highly reactive electrophilic site, making it a prime target for a variety of nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, leading to the synthesis of diverse derivatives.
Substitution with Heteroatom Nucleophiles
The chlorine atom of the chloromethyl group can be readily displaced by various heteroatom nucleophiles, including oxygen, nitrogen, and sulfur-containing compounds. These reactions typically proceed via an S_N2 mechanism. To enhance the reactivity of the chloromethyl group, a Finkelstein reaction can be employed, where the chlorine is exchanged for iodine by treatment with sodium iodide, creating a more reactive iodomethyl intermediate. mdpi.com
Formation of Ethers, Amines, and Sulfur-Containing Derivatives
Ethers: The reaction of this compound with alcohols or phenols in the presence of a base leads to the formation of ether derivatives. For example, reaction with methanol (B129727) would yield methoxymethyl 2-chlorononanoate. The synthesis of similar chloroalkyl ethers can be catalyzed by Lewis acids like zinc(II) salts, which facilitate the reaction between acetals and acid halides. organic-chemistry.orgnih.govacs.org
Amines: Primary and secondary amines can displace the chloride of the chloromethyl group to form the corresponding amino derivatives. A classic method for the synthesis of primary amines from alkyl halides is the Gabriel synthesis, which involves the reaction with potassium phthalimide (B116566) followed by hydrolysis or hydrazinolysis. scribd.com
Sulfur-Containing Derivatives: Thiols and other sulfur nucleophiles react readily with the chloromethyl group to produce thioethers. For instance, reaction with a thiol (R-SH) would yield an alkylthiomethyl ester. The synthesis of various sulfur-containing heterocycles can be achieved through cycloaddition reactions involving thiocarbonyl ylides generated from precursors like chloromethyl trimethylsilyl (B98337) sulfide. mdpi.com
Table 1: Examples of Derivatization Reactions of the Chloromethyl Group
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Oxygen | Methanol | Ether |
| Nitrogen | Potassium Phthalimide | Phthalimido-derivative (Amine precursor) |
| Sulfur | Thiophenol | Thioether |
| Carboxylate | Sodium Acetate (B1210297) | Acylal |
Exploration of Chiral Derivatives and Enantioselective Synthesis
The presence of a chiral center at the C2 position of the nonanoate chain (the carbon bearing the chlorine atom) means that this compound can exist as a pair of enantiomers. The synthesis and study of enantiomerically pure forms of this compound and its derivatives are of significant interest.
The stereochemistry of molecules plays a crucial role in their biological activity and chemical interactions. nih.gov Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For α-chloroesters, enantioselective protonation of catalytically generated chiral enolates is a potential synthetic route. nih.gov
Furthermore, enzymatic resolutions can be employed to separate racemic mixtures. For instance, lipase-mediated resolution has been used to produce enantiomerically pure (R)-6-hydroxy-8-chlorooctanoic acid ethyl ester, a related compound, with high enantiomeric excess. vulcanchem.com Similar enzymatic strategies could potentially be applied to resolve racemic mixtures of this compound or its derivatives.
The development of chiral derivatives can also be achieved by reacting the chloromethyl group with chiral nucleophiles. Asymmetric synthesis methods, such as those employing chiral auxiliaries, have been successful in the enantioselective synthesis of α-methylserine and α-methylcysteine derivatives from reactions involving chloromethyl ethers and sulfides. d-nb.infouni-konstanz.de
Regioselectivity and Chemoselectivity Control in Derivatization Reactions
The derivatization of this compound presents a significant challenge in synthetic chemistry due to the presence of multiple reactive sites. The molecule contains three principal electrophilic centers: the carbon of the chloromethyl group (-OCH₂Cl), the carbon at the 2-position bearing a chlorine atom (α-chloro position), and the carbonyl carbon of the ester group. Consequently, achieving regioselectivity (the preferential reaction at one site over others) and chemoselectivity (the selective reaction of a reagent with one of two or more different functional groups) is of paramount importance for the controlled structural modification of this bifunctional compound. ineosopen.orgoxfordsciencetrove.com
The control over these selectivities is governed by a combination of electronic effects, steric hindrance, the nature of the nucleophile, and the specific reaction conditions employed.
Factors Influencing Regioselectivity:
The intrinsic reactivity of the two carbon-chlorine bonds is a primary determinant of regioselectivity.
Chloromethyl Ester Group (-OCH₂Cl): The chlorine atom in the chloromethyl ester group is analogous to that in a primary alkyl halide. However, its reactivity is significantly enhanced due to the adjacent oxygen atom. This oxygen can stabilize a developing positive charge on the methylene (B1212753) carbon through resonance, facilitating a low-energy transition state with carbocationic character, thus favoring Sɴ1-type reaction pathways. lumenlearning.cominchem.org Chloromethyl ethers and esters are well-documented as potent alkylating agents. inchem.orgnih.gov
α-Chloro Ester Group (-CHCl-C=O): The chlorine atom at the 2-position is attached to a secondary carbon. Its reactivity is influenced by two opposing electronic factors: the inductive electron-withdrawing effect of the adjacent carbonyl group, which polarizes the C-Cl bond and makes the carbon more electrophilic, and the potential for enolate formation under basic conditions. The steric hindrance around this secondary carbon is greater than that of the primary chloromethyl carbon, which can disfavor Sɴ2 reactions. libretexts.orgnumberanalytics.com
Control of Chemoselectivity:
By carefully selecting the nucleophile and reaction conditions, it is possible to direct the reaction towards a specific electrophilic site.
Hard and Soft Nucleophiles (HSAB Theory): The Hard and Soft Acids and Bases (HSAB) principle can be a useful guide. The carbon of the chloromethyl group, which can form a resonance-stabilized carbocation-like species, can be considered a softer electrophilic center. The carbon at the α-position is a harder electrophilic center. Therefore, soft nucleophiles (e.g., iodide, thiols, cyanide) are expected to preferentially attack the chloromethyl group, while hard nucleophiles (e.g., hydroxide (B78521), alkoxides, amines) may show less selectivity or favor attack at the α-chloro position or the carbonyl group.
Reaction Conditions Favoring Sɴ1 vs. Sɴ2 Mechanisms:
Sɴ1 Conditions: The use of polar protic solvents (e.g., water, alcohols), which can stabilize both the carbocation intermediate and the leaving group, will favor the Sɴ1 pathway. Under these conditions, the more reactive chloromethyl ester group is expected to be the primary site of substitution due to the stability of the resulting oxocarbenium-like ion. lumenlearning.comnumberanalytics.com
Sɴ2 Conditions: The use of polar aprotic solvents (e.g., acetone, DMF, DMSO) and strong, unhindered nucleophiles will favor the Sɴ2 pathway. numberanalytics.com In this case, the less sterically hindered primary chloromethyl carbon is the more likely site of attack. libretexts.org However, a strong nucleophile could also potentially attack the α-chloro position.
Temperature Control: In reactions with bifunctional nucleophiles, such as aminophenols, temperature can be a critical factor in controlling regioselectivity. For instance, in related systems, the more nucleophilic amino group may react preferentially at lower temperatures, while the less nucleophilic hydroxyl group may react at higher temperatures. researchgate.net
Illustrative Derivatization Reactions and Selectivity:
The following table summarizes the expected major products from the reaction of this compound with various nucleophiles under different conditions, based on established principles of organic reactivity.
| Nucleophile | Reagent | Conditions | Expected Major Product | Rationale for Selectivity |
| Iodide | Sodium Iodide | Acetone (Finkelstein Reaction) | Iodomethyl 2-chlorononanoate | Sɴ2 reaction at the less hindered and more reactive chloromethyl position. |
| Azide | Sodium Azide | DMF | Azidomethyl 2-chlorononanoate | Strong nucleophile in a polar aprotic solvent favors Sɴ2 at the primary carbon. |
| Thiolate | Sodium thiophenoxide | Ethanol | (Phenylthiomethyl) 2-chlorononanoate | Soft nucleophile preferentially attacks the softer chloromethyl carbon. |
| Amine | Ammonia (B1221849) (excess) | Ethanol, heat | Aminomethyl 2-chlorononanoate | Sɴ2 attack at the less hindered primary carbon. Excess ammonia is used to prevent further alkylation of the product. youtube.com |
| Hydroxide | Sodium Hydroxide | Water/THF, room temp. | 2-Chlorononanoic acid and Formaldehyde (B43269) | Hydrolysis of the highly reactive chloromethyl ester is likely to be rapid, followed by hydrolysis of the ester linkage. |
| Cyanide | Sodium Cyanide | DMSO | Cyanomethyl 2-chlorononanoate | Strong nucleophile in a polar aprotic solvent favors Sɴ2 at the primary carbon. |
Interactive Data Table: Predicted Regioselective Reactions
Advanced Applications of Chloromethyl 2 Chlorononanoate in Complex Molecule Synthesis
Utilization as a Versatile Building Block in Multistep Organic Transformations
The bifunctional nature of Chloromethyl 2-chlorononanoate theoretically allows for its use as a building block in complex organic syntheses. The two chlorine atoms at different positions offer opportunities for selective reactions.
Role in the Construction of Carbon-Carbon and Carbon-Heteroatom Bonds
The chloromethyl group is a known reactive site for nucleophilic substitution, which could be utilized to form carbon-heteroatom bonds (e.g., with oxygen, nitrogen, or sulfur nucleophiles). The chlorine atom on the nonanoate (B1231133) chain presents another site for substitution reactions, potentially allowing for the formation of carbon-carbon bonds through reactions with organometallic reagents or other carbon nucleophiles. However, specific examples and detailed methodologies for these transformations using this compound are not described in the available literature.
Precursor for Advanced Synthetic Intermediates and Scaffolds
Given its dual reactivity, this compound could serve as a precursor to various synthetic intermediates. For instance, sequential or selective substitution of the chlorine atoms could lead to the formation of di-functionalized nonanoic acid derivatives, which could then be used to construct more complex molecular scaffolds. The ester group could also be hydrolyzed or transesterified to further modify the molecule. Unfortunately, there is a lack of specific, documented synthetic pathways or advanced scaffolds derived from this particular compound in published research.
Contributions to the Synthesis of Potential Bioactive Compounds and Scaffolds
Halogenated organic compounds are often investigated for their potential biological activity. While general structure-activity relationship studies on chloromethyl ketones and other chloroalkane-containing molecules exist, specific research detailing the use of this compound in this context is absent from the scientific literature. acs.org
Design and Synthesis of Molecular Frameworks Employing this compound
The synthesis of novel molecular frameworks for potential bioactive compounds often relies on the use of versatile building blocks. While one could envision incorporating the nine-carbon backbone of this compound into larger molecular structures, there are no available studies that demonstrate the design and successful synthesis of such frameworks using this specific compound.
Exploration of Synthetic Pathways to Novel Analogues for Structure-Reactivity Studies
The creation of a library of analogues by systematically modifying a parent compound is a common strategy in drug discovery to understand structure-reactivity relationships. While this compound could theoretically serve as a starting point for generating such analogues, no such studies have been published.
Advanced Analytical Methodologies for Research on Chloromethyl 2 Chlorononanoate Transformations
Spectroscopic Techniques for Reaction Monitoring and Mechanistic Elucidation
Spectroscopic methods are indispensable for probing the dynamic changes occurring during the transformations of Chloromethyl 2-chlorononanoate. These techniques offer non-invasive, real-time monitoring of reactant consumption, intermediate formation, and product generation, providing critical insights into reaction kinetics and mechanisms.
In-situ Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the continuous monitoring of reactions involving this compound. By placing the reaction vessel directly within the NMR spectrometer, spectra can be acquired at regular intervals without the need for sample extraction, thus preserving the integrity of the reaction system. researchgate.netcardiff.ac.uknih.govkyoto-u.ac.jp
Key Applications and Expected Observations:
Kinetic Analysis: The disappearance of proton (¹H) and carbon (¹³C) signals corresponding to this compound and the appearance of new signals for products can be quantified over time to determine reaction rates and orders. For instance, in a nucleophilic substitution reaction at the chloromethyl group, the characteristic ¹H NMR signal for the -O-CH₂-Cl protons would be expected to decrease, while a new signal corresponding to the -O-CH₂-Nu (where Nu is the nucleophile) would emerge.
Intermediate Detection: In some transformations, transient intermediates may accumulate to detectable concentrations. In-situ NMR can capture the fleeting signals of these species, providing direct evidence for proposed reaction pathways.
Mechanistic Insights: By observing the temporal evolution of all NMR-active species, detailed mechanistic hypotheses can be formulated and tested. For example, the detection of a specific intermediate could help distinguish between a concerted or a stepwise reaction mechanism.
Hypothetical In-situ ¹H NMR Monitoring of a Reaction:
| Time (min) | Integral of -O-CH₂-Cl (reactant) | Integral of -O-CH₂-Nu (product) | % Conversion |
| 0 | 1.00 | 0.00 | 0 |
| 10 | 0.75 | 0.25 | 25 |
| 30 | 0.40 | 0.60 | 60 |
| 60 | 0.15 | 0.85 | 85 |
| 120 | < 0.05 | > 0.95 | > 95 |
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise mass determination of molecules, enabling the unambiguous identification of reaction products and the characterization of elusive intermediates. figshare.comnih.govnih.govablesci.comresearchgate.net When coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), HRMS provides a powerful platform for analyzing complex reaction mixtures.
Expected Fragmentation Patterns and Applications:
Molecular Formula Confirmation: HRMS can determine the elemental composition of reaction products with high accuracy, confirming their identity. For this compound, the molecular ion peak would be expected at an m/z corresponding to the exact mass of C₁₀H₁₈Cl₂O₂.
Structural Elucidation: The fragmentation patterns observed in the mass spectrum provide valuable structural information. For a related compound, Chloromethyl 9-chlorononanoate, characteristic fragments include those resulting from cleavage of the aliphatic chain and the ester group. vulcanchem.com Similar fragmentation would be anticipated for this compound.
Intermediate Trapping: By coupling HRMS with rapid sampling techniques, it is possible to detect and identify short-lived intermediates, even at very low concentrations.
Anticipated GC-MS Fragmentation of this compound:
| m/z | Proposed Fragment |
| 240/242/244 | [M]⁺ (isotopic pattern for 2 Cl) |
| 205/207 | [M - Cl]⁺ |
| 191/193 | [M - CH₂Cl]⁺ |
| 49/51 | [CH₂Cl]⁺ |
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offers complementary information on the functional groups present in a reacting system. researchgate.netkoreascience.krnih.govmdpi.comresearchgate.net These techniques are particularly useful for monitoring changes in bonding and molecular structure during a transformation.
Key Vibrational Modes and Their Expected Changes:
C=O Stretching: The strong infrared absorption of the ester carbonyl group (around 1740-1760 cm⁻¹) is a sensitive probe of the electronic environment of the ester. Changes in this band's position and intensity can indicate reactions at or near the ester functionality.
C-Cl Stretching: The C-Cl stretching vibrations (typically in the 600-800 cm⁻¹ region) are characteristic of the chlorinated moieties in the molecule. The disappearance or shifting of these bands would signify reactions involving the chlorine atoms.
Reaction Progress Monitoring: By monitoring the intensity of characteristic vibrational bands of the reactant and product as a function of time, reaction kinetics can be followed. This is particularly amenable to in-situ monitoring using attenuated total reflectance (ATR)-FTIR probes.
Chromatographic Separations and Advanced Detection for Complex Reaction Mixtures
Chromatographic techniques are essential for separating the components of complex mixtures that can arise from the transformations of this compound. The choice of technique depends on the volatility and polarity of the analytes.
Gas Chromatography (GC): Due to its expected volatility, GC is a suitable method for the analysis of this compound and many of its potential transformation products. epa.govyoutube.comnih.govresearchgate.netchromforum.org When coupled with a mass spectrometer (GC-MS), it provides both separation and identification capabilities. An electron capture detector (GC-ECD) would offer high sensitivity for the halogenated compounds.
High-Performance Liquid Chromatography (HPLC): For less volatile or thermally labile products, HPLC is the separation method of choice. conicet.gov.arnih.govmdpi.commdpi.comphcog.com A reversed-phase C18 column would likely be effective for separating this compound from more polar or less polar products. A diode array detector (DAD) can provide UV-Vis spectra of the eluting peaks, aiding in their identification and purity assessment.
Computational Chemistry Approaches for Understanding Reactivity and Selectivity
Computational chemistry provides a powerful theoretical framework for understanding the reactivity and selectivity of this compound at a molecular level. unipd.ityoutube.comresearchgate.netrsc.org These methods can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states.
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), can provide detailed insights into the electronic structure of this compound and its transition states during chemical reactions. nih.govresearchgate.netresearchgate.netacs.orgdntb.gov.ua
Applications in Studying this compound Transformations:
Reaction Mechanism Elucidation: DFT calculations can be used to map out the potential energy surface for a given reaction, identifying the lowest energy pathway and the structures of all intermediates and transition states. This can help to distinguish between competing reaction mechanisms.
Prediction of Reactivity: The calculated energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide information about the nucleophilic and electrophilic character of different sites within the molecule, helping to predict its reactivity.
Calculation of Reaction Energetics: The enthalpy and Gibbs free energy of activation for different reaction pathways can be calculated, providing a quantitative measure of their relative rates. This can explain observed product distributions and predict how reaction conditions might influence selectivity.
Example of Calculated Energetic Data for a Hypothetical Reaction:
| Parameter | Pathway A | Pathway B |
| Activation Energy (ΔE‡) | 20 kcal/mol | 25 kcal/mol |
| Reaction Energy (ΔErxn) | -15 kcal/mol | -10 kcal/mol |
| Predicted Outcome | Pathway A is kinetically favored | Pathway B is slower |
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the conformational landscape and dynamic behavior of molecules like this compound. This technique models the interactions between atoms over time, providing insights into the molecule's flexibility, preferred shapes (conformers), and the influence of the surrounding environment, particularly the solvent.
The conformational flexibility of this compound arises from the rotation around its single bonds. The long nonanoate (B1231133) chain can adopt numerous conformations, ranging from extended, linear forms to more compact, folded structures. The presence of two chlorine atoms introduces specific electrostatic and steric constraints that significantly influence the conformational preferences. MD simulations can map the potential energy surface of the molecule, identifying the most stable, low-energy conformations and the energy barriers between them. For esters, a planar conformation around the ester group is generally preferred due to resonance stabilization.
Solvent effects are a critical aspect of chemical behavior, and MD simulations can explicitly model the interactions between this compound and solvent molecules. rsc.orgaps.org The polarity of the solvent can have a profound impact on the conformational equilibrium. In polar solvents, conformations with a larger dipole moment might be stabilized, while in nonpolar solvents, intramolecular interactions and steric effects may play a more dominant role. Computational studies on related molecules have shown that solvent polarity can alter the relative stability of different conformers. researchgate.net For instance, the presence of polar solvent molecules can form hydrogen bonds or strong dipole-dipole interactions with the ester and chloro groups of this compound, influencing the rotational barriers of the carbon-carbon and carbon-oxygen bonds.
The following table illustrates a hypothetical representation of how different solvents could influence the conformational distribution of a similar long-chain ester, based on general principles observed in computational studies.
| Solvent | Dielectric Constant | Predominant Conformer Type | Key Interactions |
| Hexane | 1.9 | Folded/Compact | Intramolecular van der Waals forces |
| Chloroform | 4.8 | Extended | Dipole-dipole interactions |
| Methanol (B129727) | 33.0 | Extended with specific solvent association | Hydrogen bonding with the ester group |
| Water | 80.1 | Compact (hydrophobic collapse) | Hydrophobic effects and hydrogen bonding |
Detailed Research Findings from Analogous Systems:
MD simulations can also provide information on the dynamics of the molecule, such as the timescales of conformational transitions. This is crucial for understanding its reactivity, as the accessibility of certain reactive conformations can be a key determinant in chemical transformations.
Crystallographic Studies of Advanced Derivatives
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself is not publicly documented, crystallographic studies of its advanced derivatives or structurally similar long-chain chlorinated esters would provide invaluable information about its solid-state conformation, intermolecular interactions, and packing in the crystal lattice.
The process of obtaining a crystal structure involves synthesizing a suitable single crystal of a derivative, which is then irradiated with X-rays. The diffraction pattern produced is used to calculate the electron density map of the molecule, from which the atomic positions can be determined.
A hypothetical crystal structure of a derivative of this compound would reveal several key features. The long aliphatic chain would likely adopt a largely extended, all-trans conformation to maximize packing efficiency, a common feature in the crystal structures of long-chain paraffins and their derivatives. nist.gov The presence of the chlorine atoms would introduce specific intermolecular interactions, such as halogen bonding (C-Cl···O or C-Cl···Cl interactions), which can significantly influence the crystal packing.
Below is a hypothetical data table representing the kind of information that would be obtained from a single-crystal X-ray diffraction study of a derivative of this compound.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.5 |
| b (Å) | 8.2 |
| c (Å) | 25.1 |
| β (°) | 95.3 |
| Volume (ų) | 1125 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.18 |
Detailed Research Findings from Analogous Systems:
Crystallographic analyses of various long-chain esters have confirmed the tendency for the hydrocarbon chains to pack in parallel layers. nist.gov Studies on chlorinated organic compounds have provided a wealth of information on the nature and geometry of halogen bonds and other non-covalent interactions involving chlorine. mdpi.com For instance, the C-Cl bond can act as a halogen bond donor, interacting with electronegative atoms like oxygen in neighboring molecules. The geometry of these interactions (distances and angles) provides insight into their strength and role in crystal engineering.
Furthermore, the conformation of the ester group in the solid state is of particular interest. In many crystal structures of esters, the O=C-O-C atoms are found to be nearly coplanar. The specific conformation adopted in the crystal is a result of the balance between intramolecular conformational preferences and the optimization of intermolecular packing forces.
The synthesis of advanced derivatives of this compound, for example, by introducing aromatic rings or other functional groups, could lead to the formation of high-quality crystals suitable for X-ray diffraction. The resulting crystal structures would provide a precise and detailed picture of the molecule's geometry, which would be invaluable for validating and refining the results of computational studies like molecular dynamics simulations.
Future Research Directions and Emerging Opportunities for Chloromethyl 2 Chlorononanoate
Sustainable and Green Chemistry Approaches for Chloromethyl 2-chlorononanoate Synthesis
The future synthesis of this compound is expected to pivot towards green chemistry principles to minimize environmental impact and enhance process efficiency. imist.ma Traditional synthesis routes often rely on hazardous reagents and volatile organic solvents. researchgate.net Emerging research directions focus on creating more sustainable pathways.
Key areas for future investigation include:
Microwave-Assisted Synthesis: The application of microwave irradiation, particularly in conjunction with green solvents like dihydrolevoglucosenone (Cyrene), has been shown to dramatically reduce reaction times for the synthesis of related esters from hours or days to mere minutes. rsc.org This approach could be adapted for the efficient production of this compound.
Mechanochemistry: Solvent-free synthesis using techniques like ball milling presents a promising green alternative. researchgate.net Mechanochemical grinding has been successfully employed for the synthesis of other chlorinated compounds, suggesting its feasibility for producing this compound with reduced solvent waste. researchgate.net
Bio-based Solvents and Catalysts: Replacing conventional solvents with biodegradable, bio-based alternatives like Cyrene can significantly improve the environmental profile of the synthesis. rsc.org Furthermore, exploring the use of biocatalysts instead of traditional Lewis acids could lead to waste reduction and milder reaction conditions. vulcanchem.com
Ionic Liquids: The use of ionic liquids as recyclable solvents has demonstrated an increase in atom economy in the synthesis of similar chloro-esters, offering another avenue for greener production. vulcanchem.com
A comparative table illustrating the potential improvements offered by green chemistry approaches is presented below.
| Parameter | Conventional Synthesis | Potential Green Approaches |
| Solvent | Often hazardous (e.g., DMF, Dioxane) researchgate.netvulcanchem.com | Bio-based solvents (e.g., Cyrene), Ionic Liquids, or solvent-free rsc.orgvulcanchem.com |
| Energy Input | Prolonged heating (hours to days) researchgate.net | Microwave irradiation (minutes) rsc.org |
| Catalyst | Lewis acids (e.g., ZnCl2, AlCl3) vulcanchem.com | Biocatalysts, recyclable catalysts vulcanchem.com |
| Waste | Significant solvent and byproduct waste | Reduced waste, improved atom economy imist.mavulcanchem.com |
Development of Highly Selective and Efficient Catalytic Systems for Transformations
The two chlorine atoms in this compound offer dual points for chemical modification. A significant future opportunity lies in developing catalytic systems that can selectively target one chlorine atom over the other, or that can facilitate novel transformations.
Future research should focus on:
Enantioselective Catalysis: For the synthesis of chiral derivatives, the development of organocatalytic systems for asymmetric α-chlorination, using catalysts like l-proline (B1679175) amide, could be explored to produce enantiomerically enriched versions of this compound. nih.gov
Photoredox Catalysis: Visible-light photoredox catalysis offers a sustainable method for radical-mediated transformations under mild conditions. rsc.org Systems employing N-heterocyclic nitrenium (NHN) iodide salts could be used for the selective reduction of the α-chloro ester moiety to generate alkyl radicals for subsequent reactions. rsc.org
Metal-Catalyzed Cross-Coupling: Advanced catalytic systems, such as those based on Nickel, Cobalt, or Iron, could enable enantioconvergent cross-coupling reactions. acs.org For instance, a photoredox/nickel dual catalytic system could be used to couple the α-chloro ester with aryl iodides, while cobalt-catalyzed Kumada reactions could introduce aryl groups. acs.orgresearchgate.net
The table below summarizes potential catalytic systems and their applications.
| Catalytic System | Transformation Type | Potential Application for this compound |
| Organocatalysis (e.g., l-proline amide) nih.gov | Asymmetric α-chlorination | Enantioselective synthesis of chiral analogues. |
| Photoredox/Nickel Catalysis acs.org | Reductive Cross-Coupling | Selective arylation at the α-position. |
| Cobalt(I) Catalysis researchgate.net | Reformatsky Reaction | Formation of β-hydroxy esters by reacting with carbonyl compounds. |
| N-heterocyclic nitrenium (NHN) salts rsc.org | Photoreduction | Generation of radicals for annulation or other C-C bond-forming reactions. |
Exploration of Unconventional Reactivity Profiles and Novel Reaction Pathways
Moving beyond predictable substitution reactions, future research could uncover novel reactivity patterns for this compound, leading to the synthesis of unique molecular architectures.
Promising areas for exploration include:
Stereospecific α-Haloalkyl Ester Synthesis: Inspired by the ring-opening of enol ester epoxides with lithium chloride to form α-haloalkyl esters stereospecifically, similar transformations could be designed starting from precursors related to this compound. nih.govresearchgate.net This could provide access to complex stereochemical arrangements.
Ketene (B1206846) Acetal (B89532) Intermediates: The dehydrobromination of α,α-dibromo esters is known to form reactive dibromoketene acetals that undergo Claisen rearrangements. nih.gov Investigating whether this compound can be induced to form analogous ketene acetal intermediates could open up new synthetic possibilities.
Remote C-H Functionalization: Recent advances have enabled the functionalization of typically unreactive β-C-H bonds in esters. scripps.edu Exploring if such methods can be applied to the nonanoate (B1231133) chain of this compound would provide a powerful tool for late-stage modification of the molecule's backbone. scripps.edu
Integration of this compound Chemistry into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers significant advantages in terms of safety, efficiency, scalability, and reaction control. syrris.comltf-gmbh.com
Future opportunities in this domain include:
Enhanced Safety and Control: Reactions involving potentially hazardous reagents or unstable intermediates benefit from the small reactor volumes and superior heat transfer of flow systems. ltf-gmbh.comillinois.edu The synthesis and subsequent reactions of this compound could be made safer and more reproducible using flow chemistry.
Rapid Optimization and Scale-Up: Automated flow chemistry platforms allow for the rapid screening of reaction conditions (temperature, pressure, catalysts, residence time) to quickly optimize synthetic protocols. syrris.comillinois.edu Once optimized, scaling up production is often more straightforward than with batch processes. syrris.com
Automated Library Synthesis: Automated platforms can be employed for the high-throughput synthesis of a library of this compound analogues by systematically varying reaction partners. temple.eduresearchgate.netacs.org This would accelerate the discovery of derivatives with desired properties.
The following table compares batch and flow chemistry for the synthesis and application of functionalized esters.
| Feature | Batch Chemistry | Flow Chemistry |
| Safety | Higher risk with hazardous reagents/exothermic reactions | Improved safety due to small reaction volumes ltf-gmbh.com |
| Heat & Mass Transfer | Often limited, can lead to poor selectivity | Excellent, enabling precise temperature control syrris.com |
| Scalability | Can be complex and non-linear | Generally more straightforward syrris.com |
| Reaction Optimization | Time-consuming and material-intensive | Rapid optimization through automation syrris.com |
| Handling Intermediates | Requires isolation between steps | Allows for in-situ generation and use of unstable intermediates researchgate.netvapourtec.com |
Computational Design of Novel this compound Analogues with Tunable Reactivity
Computational chemistry provides powerful tools for the in silico design and screening of new molecules, accelerating the discovery process and reducing experimental costs. longdom.org
Future research should leverage computational methods to:
Predict Reactivity and Selectivity: Quantum mechanics calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure of this compound and its analogues. This can help predict the relative reactivity of the two C-Cl bonds, guiding the design of substrates for selective transformations.
Design Analogues with Tunable Properties: Computational tools can be used to systematically modify the structure of this compound and predict how these changes will affect its chemical properties. nih.gov For example, analogues could be designed where electronic or steric effects make one chlorine atom significantly more susceptible to nucleophilic attack or radical abstraction than the other.
Develop QSAR Models: For applications where biological activity is a goal, Quantitative Structure-Activity Relationship (QSAR) models can be developed. longdom.orgnih.gov By synthesizing a small library of analogues and testing their activity, computational models can be built to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis.
The table below outlines potential computational approaches and their applications.
| Computational Method | Application in Designing Analogues |
| Density Functional Theory (DFT) | Predict bond dissociation energies, atomic charges, and reaction barriers to tune selective reactivity. |
| Molecular Dynamics (MD) Simulations | Simulate the conformational behavior of analogues and their interactions with catalysts or biological targets. |
| Quantitative Structure-Activity Relationship (QSAR) longdom.orgnih.gov | Build predictive models for the biological activity or specific chemical properties of novel analogues. |
| Virtual Screening mdpi.com | Screen large virtual libraries of potential analogues against a target protein or for desired physicochemical properties. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
